molecular formula C13H19NO3 B15260348 Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate

Cat. No.: B15260348
M. Wt: 237.29 g/mol
InChI Key: ICUPLUGLVHTNHB-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound is characterized by the presence of an amino group, an ethoxyphenyl group, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate typically involves the reaction of 4-ethoxybenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalytic hydrogenation may be employed to enhance the production efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxyphenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-[(4-methoxyphenyl)methyl]propanoate
  • Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]butanoate
  • Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]pentanoate

Uniqueness

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(4-ethoxyphenyl)propanoate

InChI

InChI=1S/C13H19NO3/c1-3-17-12-6-4-10(5-7-12)8-11(9-14)13(15)16-2/h4-7,11H,3,8-9,14H2,1-2H3

InChI Key

ICUPLUGLVHTNHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN)C(=O)OC

Origin of Product

United States

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